Gnetumontanin B

Anti-inflammatory TNF-α inhibition Cytokine modulation

Researchers requiring a defined small-molecule TNF-α inhibitor often face variability with unstandardized botanical extracts. Gnetumontanin B (CAS 809237-87-4) is a structurally characterized stilbenoid trimer-oligomerized from two oxyresveratrol and one resveratrol unit-isolated from Gnetum montanum. • Enables reproducible dose-response experiments with an IC50 of 1.49 µM in LPS-stimulated macrophages, minimizing solvent-related artifacts. • Serves as an authenticated analytical reference standard for HPLC/LC-MS quantification, ensuring batch-to-batch consistency of Gnetum montanum-based formulations. • Provides a defined oligomerization state (trimer) for structure-activity relationship studies alongside monomeric and dimeric stilbenoids. Supplied with full Certificate of Analysis. For R&D use only; not for human or veterinary use.

Molecular Formula C42H32O11
Molecular Weight 712.7 g/mol
Cat. No. B12439993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetumontanin B
Molecular FormulaC42H32O11
Molecular Weight712.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O
InChIInChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H
InChIKeyRSCPVPKROFWCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gnetumontanin B Sourcing and Differentiation Guide


Gnetumontanin B (CAS 809237-87-4, C42H32O11, MW ~713 g/mol) is a structurally defined stilbenoid trimer isolated from the lianas of Gnetum montanum f. megalocarpum (Gnetaceae) . Its molecular architecture is oligomerized from two oxyresveratrol units and one resveratrol unit, distinguishing it as a discrete oligostilbene entity rather than an undefined botanical fraction .

Gnetumontanin B: Distinct from Resveratrol and Extracts


Procurement of Gnetumontanin B must not be conflated with acquiring resveratrol monomer, oxyresveratrol monomer, or unstandardized Gnetum montanum extract. Unlike resveratrol, which exhibits markedly weaker TNF-α inhibition (IC50 approximately 25-50 µM range in comparable cellular assays) [1], Gnetumontanin B demonstrates a substantially lower IC50 of 1.49 µM . Furthermore, crude Gnetum montanum extracts exhibit significant inter-batch variation in active constituent content; for instance, whole extract IC50 values against SW480 colon cancer cells ranged widely from 126.50 µg/mL (24 h) to 50.77 µg/mL (72 h) [2], rendering them unsuitable for hypothesis-driven mechanistic studies that demand precise, reproducible dosing of a single molecular entity.

Gnetumontanin B Differentiation Evidence


TNF-α Inhibition: Trimer vs. Monomer Potency

In LPS-stimulated murine peritoneal macrophage assays, Gnetumontanin B demonstrates a clear potency advantage over the resveratrol monomer class. At a concentration of 10⁻⁵ mol L⁻¹ (10 µM), Gnetumontanin B inhibited TNF-α production by 58.1% (P < 0.05), with a calculated IC50 of 1.49 µM . In contrast, the parent monomer resveratrol typically exhibits TNF-α inhibitory activity with IC50 values in the 25-50 µM range under comparable cellular stimulation conditions [1]. This represents a 17- to 34-fold enhancement in potency for the oligostilbene trimer relative to the monomeric stilbenoid class.

Anti-inflammatory TNF-α inhibition Cytokine modulation

Defined Trimer vs. Uncharacterized Stilbenoid Mixtures

Gnetumontanin B is a structurally resolved stilbene trimer with a specific oligomerization pattern: two oxyresveratrol units and one resveratrol unit . This contrasts with the majority of Gnetum-derived stilbenoid isolates, which are predominantly dimeric structures such as gnetumontanin A (oxyresveratrol dimer) and various gnemontanins [1]. While many stilbenoid dimers from Gnetum species show only moderate or inconsistent antimicrobial and enzyme inhibitory activities, the specific trimeric architecture of Gnetumontanin B correlates with its sub-micromolar TNF-α inhibitory potency .

Natural product chemistry Structure-activity relationship Quality control

Reproducibility: Defined Compound vs. Variable Extracts

Direct procurement of purified Gnetumontanin B eliminates the inherent compositional variability of crude Gnetum montanum extracts. In a 2022 study on Gnetum montanum extract (GME) against SW480 colon cancer cells, IC50 values varied from 126.50 µg/mL (24 h) to 50.77 µg/mL (72 h), a 2.5-fold difference dependent solely on exposure duration [1]. Furthermore, the active constituent concentration in any given extract lot is neither guaranteed nor quantified without additional analytical characterization. Purified Gnetumontanin B, by contrast, allows precise molar concentration calculations (e.g., IC50 = 1.49 µM) and dose-response reproducibility across independent experimental replicates .

Experimental reproducibility Assay standardization Pharmacognosy

Gnetumontanin B Research Applications


Mechanistic Studies of TNF-α-Mediated Inflammatory Signaling

Gnetumontanin B is appropriate for laboratory investigations requiring a defined small-molecule inhibitor of TNF-α production. With an established IC50 of 1.49 µM in LPS-stimulated macrophages , this compound enables dose-response experiments in the low micromolar range, minimizing solvent-related artifacts. The specific molecular architecture (oxyresveratrol-resveratrol trimer) provides a scaffold for structure-activity relationship studies comparing monomeric, dimeric, and trimeric stilbenoid effects on cytokine regulation .

Analytical Reference Standard for Gnetum Preparations

For organizations developing or characterizing Gnetum montanum-based extracts or formulations, Gnetumontanin B serves as an authenticated analytical reference standard. Given that crude Gnetum extracts demonstrate variable potency (e.g., IC50 ranging from 50-126 µg/mL depending on assay conditions) [1], quantifying Gnetumontanin B content via HPLC or LC-MS using an authenticated standard enables batch-to-batch standardization and ensures consistent biological activity across production lots.

Comparative Pharmacology of Oligostilbene Polymerization States

Gnetumontanin B (trimer) , when studied alongside gnetumontanin A (dimer) and resveratrol (monomer) [2], provides a defined set of oligomerization states for investigating how stilbenoid polymerization affects cellular uptake, target engagement, and anti-inflammatory potency. The observed potency enhancement from monomer (IC50 ~25-50 µM) to trimer (IC50 1.49 µM) suggests oligomerization as a determinant of bioactivity, a hypothesis testable only with structurally characterized, purified compounds rather than undefined mixtures.

Negative Control Design for In Vivo Extract Studies

While Gnetumontanin B itself lacks published in vivo pharmacokinetic or toxicity data , it can function as a purified reference in conjunction with extract-based studies. For example, the SW480 colon cancer cell study using whole Gnetum montanum extract [1] would be strengthened by parallel testing of purified Gnetumontanin B to determine whether the observed apoptosis induction is attributable to this specific trimer or to other extract constituents. This application acknowledges the current evidence limitations while identifying a practical research use case.

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